1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene
Description
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is a brominated aromatic compound characterized by a bromomethyl (–CH₂Br) group and a 1,1-difluoroethyl (–CF₂CH₃) substituent at the para position on the benzene ring. Its molecular formula is C₉H₈BrF₂, with a molecular weight of 239.06 g/mol (estimated). This compound is structurally significant due to the electron-withdrawing nature of the difluoroethyl group, which influences its reactivity and physical properties.
Properties
IUPAC Name |
1-(bromomethyl)-4-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-9(11,12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHSEVUFGUSOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene typically involves large-scale bromination and difluoroalkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) reactions with a range of nucleophiles.
Elimination Reactions
Under basic conditions, the bromomethyl group can undergo elimination to form a methylene intermediate.
Electrophilic Aromatic Substitution (EAS)
The benzene ring’s reactivity is modulated by the electron-withdrawing –CF<sub>2</sub>CH<sub>3</sub> group, which deactivates the ring and directs incoming electrophiles to specific positions.
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed cross-coupling reactions.
Radical Reactions
The C–Br bond in the bromomethyl group can undergo homolytic cleavage under radical initiation.
| Initiator | Conditions | Product | Application |
|---|---|---|---|
| AIBN | Toluene, 80°C | Polymeric networks | Used in controlled polymerization . |
| Light (hv) | CCl<sub>4</sub>, RT | Benzyl radical adducts | Forms C–C bonds with alkenes . |
Hydrolysis Reactions
The bromomethyl group hydrolyzes to a hydroxymethyl group under aqueous conditions.
| Conditions | Product | Byproducts |
|---|---|---|
| H<sub>2</sub>O/NaOH, reflux | 4-(1,1-Difluoroethyl)benzyl alcohol | HBr |
| AgNO<sub>3</sub>/H<sub>2</sub>O | Same as above | AgBr precipitate |
Key Research Findings
-
Steric Effects : The –CF<sub>2</sub>CH<sub>3</sub> group hinders ortho-directed reactions, favoring meta or para substitution in EAS .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar solvents .
-
Thermal Stability : Decomposition occurs above 150°C, releasing HF and Br<sub>2</sub> .
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene serves as a versatile building block in organic synthesis. The bromomethyl group allows for nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is particularly useful for constructing complex molecular architectures:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse organic compounds.
- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Polymer Chemistry
The presence of the difluoroethyl group enhances the compound's utility in polymer chemistry. It can undergo addition reactions leading to the formation of polymers with unique properties:
- Polymerization Reactions : The compound can be used as a monomer in polymerization processes to create high-performance materials.
- Cross-Linking Agents : Its ability to form stable structures under different conditions makes it valuable in evaluating cross-linking agents for polymers.
Research into the biological implications of similar compounds suggests potential antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Compounds with similar structural features have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Properties : The difluoroethyl group may enhance the anti-inflammatory effects of related compounds, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the applications of this compound:
- Synthesis of Complex Molecules : A study demonstrated its use as an intermediate in synthesizing complex organic molecules, showcasing its versatility in organic synthesis.
- Material Science Applications : Investigations into its incorporation into polymers revealed enhanced stability and unique electronic properties, making it suitable for electronic device fabrication.
- Biological Interactions : Preliminary studies indicate that compounds containing similar functional groups may interact with biomolecules, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The reactivity and properties of 1-(bromomethyl)-4-(1,1-difluoroethyl)benzene can be contextualized against other para-substituted bromomethylbenzene derivatives:
Electronic Effects of Substituents
- Electron-Withdrawing Groups (EWGs): The –CF₂CH₃ group in the target compound reduces electron density at the bromomethyl site, enhancing its susceptibility to nucleophilic attack compared to tert-butyl analogs .
- Electron-Donating Groups (EDGs): Methoxy or tert-butyl substituents increase electron density, slowing substitution reactions but improving stability .
Reactivity in Substitution Reactions
- Nucleophilic Substitution: Bromomethylbenzene derivatives undergo SN2 reactions with nucleophiles (e.g., azides, phosphites). For example, 1-(bromomethyl)-4-tert-butylbenzene reacts with sodium azide to yield 1-(azidomethyl)-4-tert-butylbenzene in 65% yield .
- Homologation Reactions: 1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene participates in C–C bond insertion reactions with diazo compounds, achieving 59% yield .
Physical and Spectroscopic Properties
- Melting Points: Analogs like 1-(bromomethyl)-4-chlorobenzene are typically liquids (e.g., 1-(2-bromo-1-phenylvinyl)-4-chlorobenzene is a colorless oil) .
- NMR Trends: The ¹H NMR chemical shift of the bromomethyl group (–CH₂Br) ranges from δ 4.3–4.7 ppm in derivatives, while fluorine substituents (e.g., –CF₂CH₃) cause deshielding in ¹³C NMR (δ 110–120 ppm for CF₂) .
Biological Activity
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene, also known by its CAS number 1654773-79-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, toxicological implications, and potential therapeutic applications.
- Molecular Formula: C₈H₈BrF₂
- Molecular Weight: 227.05 g/mol
- Structure: The compound features a bromomethyl group and a difluoroethyl substituent attached to a benzene ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to proteins or nucleic acids.
- Receptor Binding: Preliminary studies suggest that compounds with similar structures can act as ligands for various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Toxicological Studies
Research into the toxicological profile of this compound is limited but essential for understanding its safety and potential health risks:
- Acute Toxicity: Initial assessments indicate that compounds containing bromine and fluorine can exhibit varying degrees of toxicity depending on their concentration and exposure routes.
- Chronic Effects: Long-term exposure studies are necessary to determine any carcinogenic or mutagenic effects associated with this compound. Given the structural similarities to benzene derivatives known for their toxicity, caution is warranted.
Case Study: Interaction with Biological Systems
A case study examining the interaction of fluorinated benzene derivatives with human cells demonstrated that such compounds could induce oxidative stress through the generation of reactive oxygen species (ROS). This effect may lead to cellular damage and has implications for understanding the carcinogenic potential of halogenated aromatic compounds.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity | Toxicity Profile |
|---|---|---|---|
| Benzene | C₆H₆ | Carcinogenic | High |
| 1-Bromo-4-fluorobenzene | C₇H₆BrF | Moderate receptor binding | Moderate |
| 1-(Bromomethyl)-4-fluorobenzene | C₈H₈BrF | Potential enzyme inhibition | Low to moderate |
Q & A
Q. Q1. What are the recommended methods for synthesizing 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene?
Basic The synthesis typically involves bromination of a precursor such as 4-(1,1-difluoroethyl)toluene. Key methods include:
- Radical Bromination : Using -bromosuccinimide (NBS) under UV light in a solvent like carbon tetrachloride (CCl) or acetonitrile. This method minimizes over-bromination by generating bromine radicals in a controlled manner .
- Electrophilic Substitution : Bromine (Br) or HBr in the presence of a Lewis acid (e.g., FeBr) can selectively brominate the methyl group. Solvent choice (e.g., DMSO or dichloromethane) and temperature (0–25°C) are critical for regioselectivity .
- Safety Note : Brominating agents are corrosive; use inert atmospheres (N) and cold traps to manage HBr gas .
Structural Characterization
Q. Q2. What characterization techniques are essential for confirming the structure of this compound?
Basic
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 237.05 (CHBrF) and fragments like [M-Br] confirm the molecular formula .
- Infrared Spectroscopy (IR) : Absorbances at 550–650 cm (C-Br stretch) and 1100–1250 cm (C-F stretch) provide functional group verification .
- Visualization Tools : UCSF Chimera can model 3D structures to compare with experimental data .
Reactivity in Cross-Coupling Reactions
Q. Q3. How does the bromomethyl group influence reactivity in cross-coupling reactions?
Advanced The bromomethyl group acts as a versatile electrophilic site in:
- Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., 4-(1,1-difluoroethyl)phenylboronic acid) to form biaryl derivatives. Use Pd(PPh) as a catalyst and KCO as a base in THF/HO (80°C, 12h) .
- Heck Reaction : Forms styrenes with alkenes under Pd(OAc) catalysis. The bromine’s leaving-group ability is critical; compare with chloro analogs (slower kinetics) .
- Challenges : Competing elimination (e.g., formation of vinyl fluorides) may occur. Monitor via GC-MS and optimize ligand choice (e.g., P(o-tol)) to suppress side reactions .
Byproduct Analysis and Data Contradictions
Q. Q4. How can researchers resolve discrepancies in reported reaction yields or boiling points?
Advanced
- Byproduct Identification : Use TLC (silica gel, hexane/EtOAc) and GC-MS to detect impurities like dibrominated derivatives or elimination products. Adjust stoichiometry (e.g., 1.1 eq. Br) to suppress over-bromination .
- Boiling Point Variability : Reported values (e.g., 100°C at 53 mmHg vs. 143–144°C ) may arise from purity differences. Purify via fractional distillation or column chromatography (SiO, hexane/DCM) and validate with differential scanning calorimetry (DSC) .
Safety and Handling Protocols
Q. Q5. What precautions are necessary given limited toxicological data?
Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
- Waste Disposal : Neutralize brominated waste with NaSO before disposal in halogenated waste containers .
Mechanistic Insights in Fluorination
Q. Q6. What mechanistic pathways explain the stability of the difluoroethyl group under basic conditions?
Advanced
- Electronic Effects : The electron-withdrawing CF group stabilizes adjacent carbocations, reducing β-elimination. Compare with non-fluorinated analogs, which degrade faster under basic conditions .
- Steric Protection : The bulky difluoroethyl group hinders nucleophilic attack at the benzyl position. Computational modeling (e.g., DFT) can map transition states and predict regioselectivity .
Applications in Drug Discovery
Q. Q7. How is this compound utilized as a building block in medicinal chemistry?
Advanced
- Prodrug Synthesis : The bromomethyl group is alkylated with nucleophiles (e.g., thiols in cysteine protease inhibitors). Optimize solvent polarity (DMF > DCM) to enhance SN2 reactivity .
- Fluorine-Scanning Studies : Replace CF with CH or CF to study fluorine’s impact on pharmacokinetics (e.g., logP, metabolic stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
